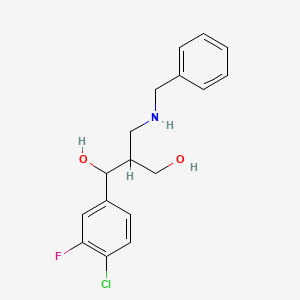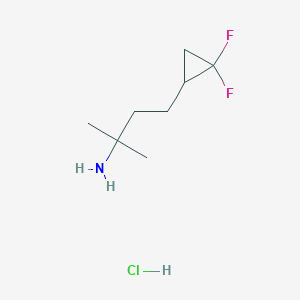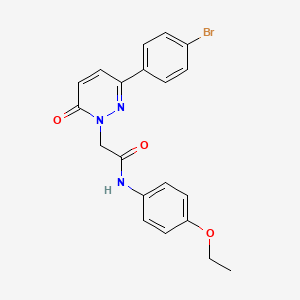
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an ethoxyphenyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl and ethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the overall structure and functional groups.
Phenyl boronic acid derivatives: Similar in having aromatic rings and potential for substitution reactions.
Uniqueness
What sets 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups and the pyridazine core. This structure provides specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound for research and development.
特性
分子式 |
C20H18BrN3O3 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-2-27-17-9-7-16(8-10-17)22-19(25)13-24-20(26)12-11-18(23-24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3,(H,22,25) |
InChIキー |
LKLUUJYHTDIUTB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


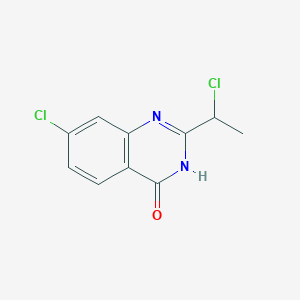
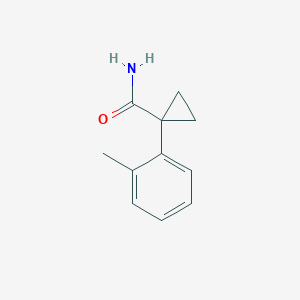
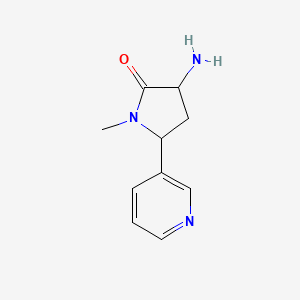
![(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14865119.png)
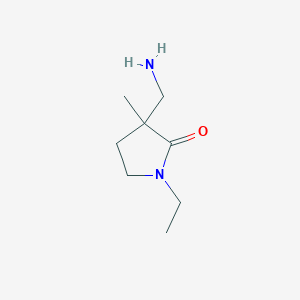
![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
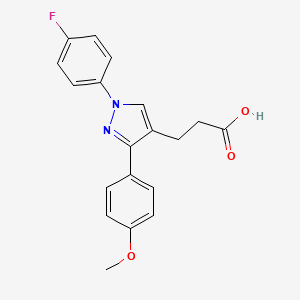
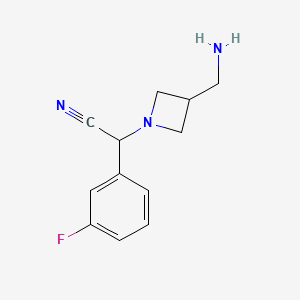
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)
